2-Alkoxyquinoline-4-carboxylic Acid Esters vs. Ondansetron: 10-Fold Enhancement in 5-HT₃ Receptor Affinity
Esters derived from 2-(propan-2-yloxy)quinoline-4-carboxylic acid and related 2-alkoxy scaffolds demonstrated approximately 10-fold more potent binding affinity for the 5-HT₃ receptor compared to the clinical reference antagonist ondansetron (Ki = 7.6 nM). The most potent derivative in the series, compound 37, achieved a Ki of 0.31 nM, representing a 24.5-fold improvement over ondansetron [1]. This establishes the 2-isopropoxyquinoline-4-carboxylic acid scaffold as the essential pharmacophoric core for achieving sub-nanomolar potency.
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Compound 37 (ester derivative of 2-alkoxyquinoline-4-carboxylic acid scaffold): Ki = 0.31 nM |
| Comparator Or Baseline | Ondansetron: Ki = 7.6 nM; Compound 21 (another ester derivative): Ki = 0.32 nM |
| Quantified Difference | Compound 37 exhibits 24.5-fold higher affinity than ondansetron |
| Conditions | [3H]quipazine-labeled 5-HT3 receptor binding assay |
Why This Matters
The sub-nanomolar potency achievable with this scaffold translates to significantly lower effective doses and a wider therapeutic window, making it a high-value starting point for preclinical 5-HT₃ antagonist development.
- [1] Hayashi, H., Miwa, Y., Miki, I., Ichikawa, S., Yoda, N., Ishii, A., Kono, M., & Suzuki, F. (1992). 5-HT3 receptor antagonists. 1. New quinoline derivatives. Journal of Medicinal Chemistry, 35(26), 4893–4902. View Source
